

# Physicochemical properties of Ivermectin B1 monosaccharide

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Compound of Interest

Compound Name: Ivermectin B1 monosaccharide

Cat. No.: B15583125

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An In-depth Technical Guide to the Physicochemical Properties of **Ivermectin B1**Monosaccharide

#### Introduction

Ivermectin B1 monosaccharide, a semi-synthetic derivative of Ivermectin, is produced through the selective hydrolysis of the terminal disaccharide unit of its parent compound.[1][2] This modification results in a molecule that, while a potent inhibitor of nematode larval development, is devoid of the paralytic activity associated with Ivermectin.[1][3] Its primary application in research is as a sensitive probe for detecting certain types of ivermectin resistance.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Ivermectin B1 monosaccharide, intended for researchers, scientists, and professionals in drug development.

# **Physicochemical Data Summary**

The fundamental physicochemical properties of **Ivermectin B1 monosaccharide** are summarized below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing its solubility, absorption, distribution, and formulation development.



Property	Value	Source(s)
Molecular Formula	C41H62O11	[1][2][4][5]
Molecular Weight	730.9 g/mol	[1][2][4][6]
Appearance	White Solid	[1][3]
Melting Point	>134°C (decomposes) Approx. 200–205°C (decomposes)	[3][7]
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO. Poor water solubility.	[1][2][3][8]
LogP (Octanol-Water)	3.7	[6]
Purity	>95% by HPLC, ≥99%	[1][2]
Storage	-20°C	[1][2]

# **Experimental Protocols**

The determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures relevant to the characterization of **Ivermectin B1 monosaccharide**.

#### **Melting Point Determination**

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Protocol: Capillary Melting Point Method

- Sample Preparation: A small amount of the finely powdered Ivermectin B1
  monosaccharide is packed into a thin-walled capillary tube, sealed at one end, to a height
  of 1-2 mm.[10][11]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus,



such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[9]

- Heating and Observation: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[9]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[9][12] This range represents the melting point. For a pure compound, this range is narrow.[9]

### **Solubility Determination**

Solubility is a critical property that affects a drug's absorption and bioavailability.[13] Given that **Ivermectin B1 monosaccharide** has poor water solubility, co-solvents are often required for aqueous studies.[1]

Protocol: Shake-Flask Saturation Method

- Preparation: An excess amount of solid **Ivermectin B1 monosaccharide** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.[14]
- Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
   [14]
- Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g.,  $0.22~\mu m$ ) to remove any undissolved solid particles.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.



# Octanol-Water Partition Coefficient (LogP) Determination

LogP is the measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and interaction with biological targets.[15]

Protocol: Shake-Flask Method

- Solvent Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously
  to mutually saturate the two phases. The mixture is then allowed to stand until the phases
  are fully separated.[16]
- Partitioning: A pre-weighed amount of **Ivermectin B1 monosaccharide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
- Equilibration: The mixture is shaken for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.[17]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in each phase is measured using HPLC or another suitable analytical method.[17]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

#### **Acid Dissociation Constant (pKa) Determination**

The pKa value provides insight into the ionization state of a molecule at different pH levels, which significantly impacts its solubility, absorption, and receptor binding.[18]

Protocol: Potentiometric Titration



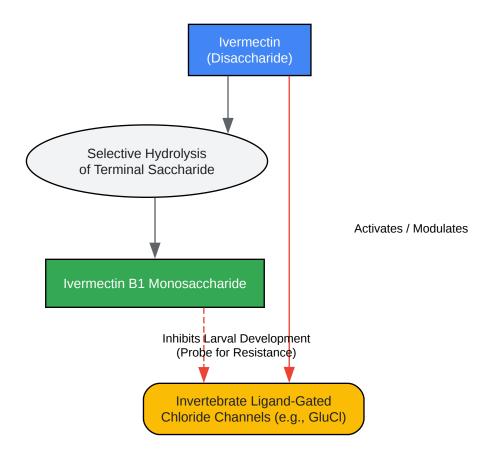
- Sample Preparation: A precise amount of Ivermectin B1 monosaccharide is dissolved in a suitable solvent. Due to its poor water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[18] The solution is diluted to a known concentration (e.g., 1 mM).[19]
- Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[19]
- Titration: The solution is titrated by the stepwise addition of a standardized acid (for a basic compound) or base (for an acidic compound) titrant.[19] The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The inflection point of this sigmoid curve corresponds to the pH at which the compound is 50% ionized, which is equal to its pKa.[18][20]

### **Visualizations**

## **Logical Relationship of Ivermectin Derivatives**

The following diagram illustrates the relationship between the parent Ivermectin compound and its monosaccharide derivative, highlighting their shared biological target class.





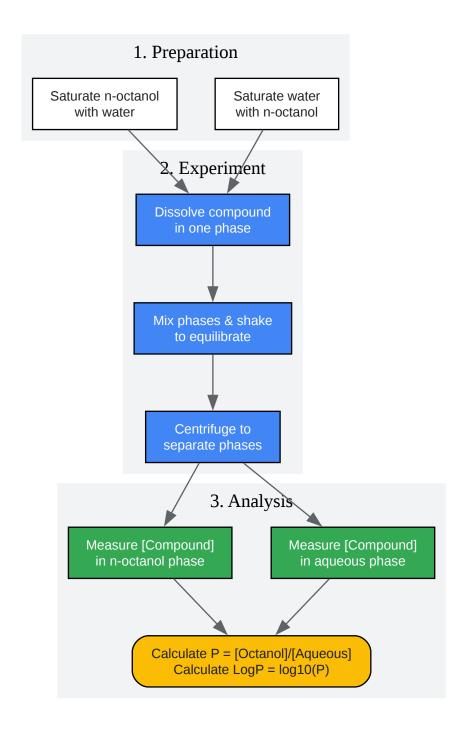
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Caption: Relationship between Ivermectin and its monosaccharide derivative.

## **Experimental Workflow for LogP Determination**

This workflow outlines the key steps of the shake-flask method used to experimentally determine the octanol-water partition coefficient (LogP).





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Caption: Experimental workflow for LogP determination via the shake-flask method.

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